

# A Comparative Guide to Membrane PD-L1 Expression Assays: A Cross-Validation Overview

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## Compound of Interest

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The expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and immune cells is a critical biomarker for predicting response to immune checkpoint inhibitor therapies. However, the use of different immunohistochemistry (IHC) assays, each with its own antibody clone, staining platform, and scoring algorithm, has created a complex landscape for researchers and clinicians. This guide provides an objective comparison of the performance of the most common PD-L1 IHC assays, supported by experimental data, to aid in the interpretation and cross-validation of results across different platforms.

## Understanding the Key PD-L1 IHC Assays

Several PD-L1 IHC assays have received regulatory approval as companion or complementary diagnostics for specific immunotherapies. The four most widely studied and utilized assays are:

- **22C3 pharmDx:** Developed by Dako (an Agilent company), this assay is a companion diagnostic for pembrolizumab.
- **28-8 pharmDx:** Also from Dako, this assay is associated with nivolumab.
- **VENTANA SP142:** Developed by Roche/Ventana, this assay is used with atezolizumab.

- VENTANA SP263: Also from Roche/Ventana, this assay is linked to durvalumab.

The interchangeability of these assays is a crucial question for both clinical practice and research, as it impacts everything from patient stratification in clinical trials to the development of new diagnostics.

## Data Presentation: A Comparative Analysis of Assay Concordance

Numerous studies have evaluated the analytical concordance between these assays. The data consistently shows that while some assays are highly comparable, others exhibit distinct staining patterns. A systematic review of 42 studies revealed high concordance between the 28-8, 22C3, and SP263 assays for scoring PD-L1 expression on tumor cells (TCs) in lung cancer, urothelial carcinoma, and head and neck squamous cell carcinoma.<sup>[1][2]</sup> Conversely, the SP142 assay generally demonstrates lower concordance with the other assays when assessing TC staining.<sup>[1][2]</sup>

The "Blueprint Project," a multi-phase study, further solidified these findings. Phase 1 of the project, which analyzed 39 non-small cell lung cancer (NSCLC) samples, found that the 22C3, 28-8, and SP263 assays were comparable in their staining of TCs, while the SP142 assay was an outlier.<sup>[3]</sup> Phase 2, which expanded the analysis to 81 "real-life" NSCLC samples and included the 73-10 assay, confirmed the high concordance among 22C3, 28-8, and SP263 for TC staining.<sup>[4]</sup>

Concordance for immune cell (IC) staining is a different story. Studies consistently report that the agreement between assays for IC scoring is variable and generally much lower than for TC scoring.<sup>[1][2][4]</sup> This variability presents a significant challenge for harmonizing results, particularly for therapies where IC staining is a component of the scoring algorithm.

Below is a summary of concordance data from various studies:

Assay Comparison	Tumor Type	Scoring Metric	Concordance (Overall Percent Agreement)	Key Findings
22C3 vs. SP263	NSCLC	Tumor Proportion Score (TPS) $\geq 50\%$	88% <sup>[5]</sup>	High concordance, suggesting potential interchangeability for selecting patients for cemiplimab. <sup>[5]</sup>
22C3 vs. 28-8	Gastric Cancer	Combined Positive Score (CPS) $\geq 5$	87% (Kappa = 0.881) <sup>[6]</sup>	Strong concordance, though 22C3 showed slightly higher expression in 11% of cases. <sup>[6]</sup>
22C3 vs. SP263 vs. SP142	Urothelial Carcinoma	Combined Positive Score (CPS)	Highest OPA between 22C3 and SP263 (89.6%). Lower OPA with SP142 (80.7% vs. 22C3, 76.9% vs. SP263). <sup>[7]</sup>	22C3 and SP263 are highly concordant. SP142 shows significant deviation. <sup>[7]</sup>
Blueprint Phase 2 (22C3, 28-8, SP263, SP142, 73-10)	NSCLC	Tumor Cell (TC) Staining	High comparability between 22C3, 28-8, and SP263. SP142 showed less sensitivity, and 73-10 showed	Reinforces the similarity of the three main commercial assays for TC scoring. <sup>[4]</sup>

higher sensitivity.

[4]

Systematic  
Review (22C3,  
28-8, SP263,  
SP142)

Various  
Advanced  
Cancers

Tumor Cell (TC)  
Staining

High  
concordance  
between 22C3,  
28-8, and  
SP263. Low  
concordance for  
SP142.[1][2]

A large body of  
evidence  
supports the  
potential  
interchangeabilit  
y of 22C3, 28-8,  
and SP263 for  
TC assessment  
in lung cancer.[1]  
[2]

## Experimental Protocols: A Look at the Methodologies

The differences in assay performance can be attributed to variations in the antibody clones, staining platforms, and scoring algorithms.

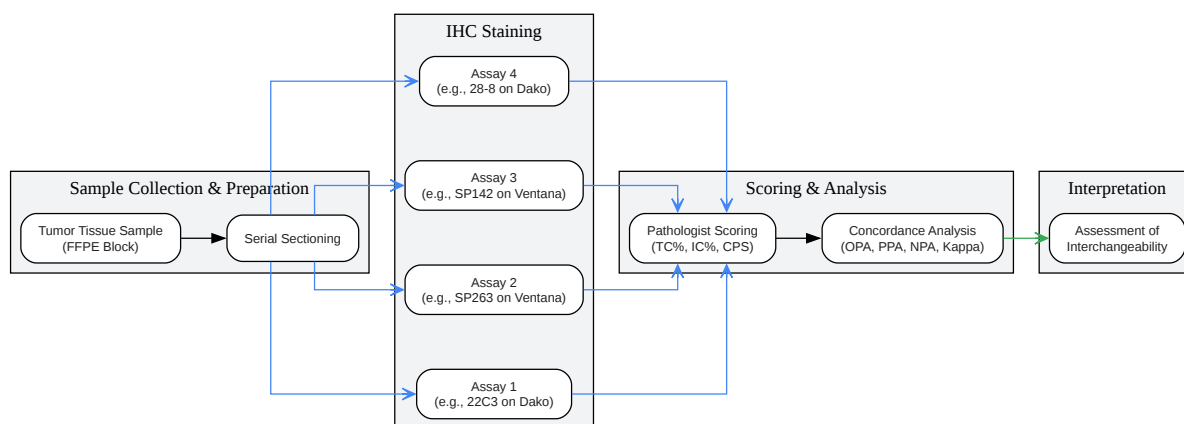
Assay	Antibody Clone	Staining Platform	Typical Scoring Algorithm
PD-L1 IHC 22C3 pharmDx	22C3 (mouse monoclonal)	Dako Autostainer Link 48	<p>Tumor Proportion Score (TPS): Percentage of viable tumor cells showing partial or complete membrane staining.</p> <p>Combined Positive Score (CPS): Number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.</p>
PD-L1 IHC 28-8 pharmDx	28-8 (rabbit monoclonal)	Dako Autostainer Link 48	<p>TPS: Percentage of viable tumor cells exhibiting partial or complete membrane staining at any intensity.</p>
VENTANA PD-L1 (SP142) Assay	SP142 (rabbit monoclonal)	Ventana Benchmark ULTRA	<p>Immune Cell (IC) Score: Proportion of tumor area occupied by PD-L1-staining immune cells of any intensity. Tumor Cell (TC) Score: Percentage of tumor cells with PD-L1 expression.</p>
VENTANA PD-L1 (SP263) Assay	SP263 (rabbit monoclonal)	Ventana Benchmark ULTRA	<p>TC Score: Percentage of tumor cells with</p>

membrane PD-L1  
staining at any  
intensity.

It is crucial to note that laboratory-developed tests (LDTs) may introduce further variability. While some studies have shown that LDTs can achieve good concordance with FDA-approved assays, this requires rigorous local validation.[8][9]

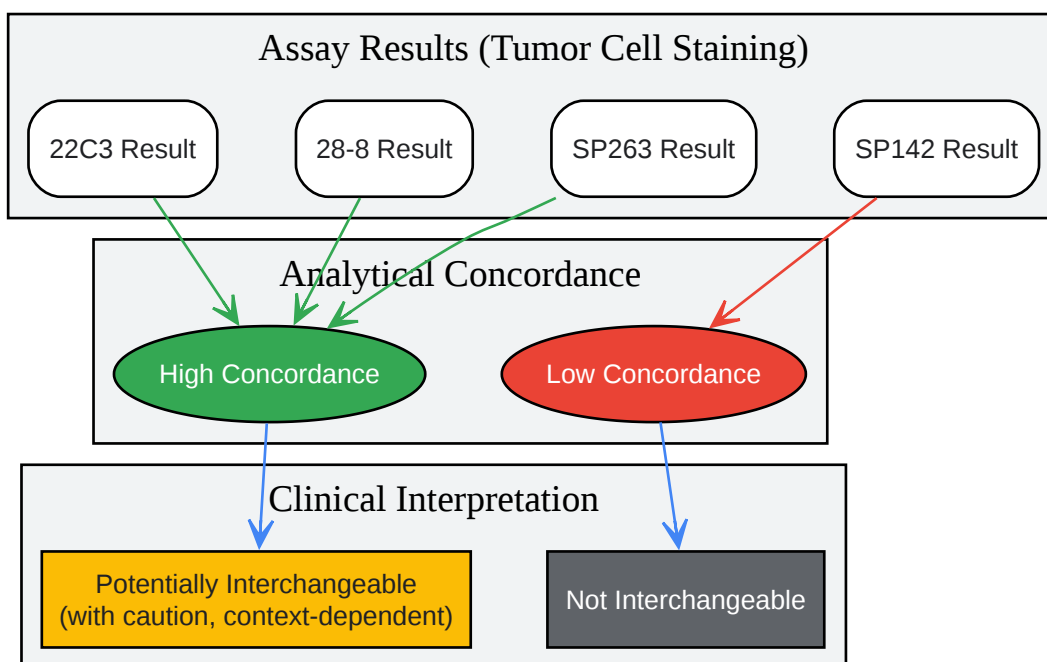
## Visualizing the Cross-Validation Workflow and Interpretive Logic

To better understand the process of cross-validating these assays and the logical relationships in their interpretation, the following diagrams are provided.



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Caption: Workflow for a typical PD-L1 IHC assay cross-validation study.



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Caption: Logical relationships in the interpretation of PD-L1 assay results.

## Conclusion and Recommendations

The available evidence provides a clear picture of the landscape of PD-L1 IHC assays. For researchers and drug development professionals, the key takeaways are:

- High Confidence in TC Scoring for 22C3, 28-8, and SP263: There is a large body of evidence supporting the analytical concordance and potential interchangeability of these three assays for assessing PD-L1 expression on tumor cells, especially in NSCLC.[1][2][4]
- SP142 is an Outlier for TC Scoring: The SP142 assay consistently stains fewer tumor cells compared to the other assays.[1][3][4] This difference should be carefully considered when comparing data across studies or platforms.
- IC Staining Lacks Concordance: The poor agreement for immune cell staining across all assays highlights a significant challenge.[1][4] When IC expression is a key biomarker,

relying on a single, consistently used assay and scoring algorithm is critical.

- Context is Key: The choice of assay and the interpretation of its results should always be considered within the context of the specific drug, tumor type, and scoring algorithm for which it was validated.

Ultimately, while the harmonization of PD-L1 testing is improving, a thorough understanding of the nuances of each assay is essential for accurate data interpretation and the successful development of immunotherapies. Further studies are still needed in less common tumor types to fully establish the interchangeability of these assays across the full spectrum of oncology.

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